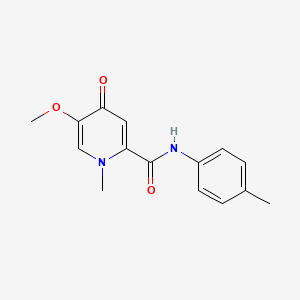

5-methoxy-1-methyl-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide

Description

This compound belongs to the 4-oxo-1,4-dihydropyridine carboxamide class, characterized by a dihydropyridine core substituted with a methoxy group at position 5, a methyl group at position 1, and a carboxamide moiety linked to a para-tolyl (p-tolyl) aromatic ring. Its synthesis typically involves condensation and cyclization reactions, as inferred from analogous protocols in the literature .

Properties

IUPAC Name |

5-methoxy-1-methyl-N-(4-methylphenyl)-4-oxopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-10-4-6-11(7-5-10)16-15(19)12-8-13(18)14(20-3)9-17(12)2/h4-9H,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPGHMFUYFSGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-methyl-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as 5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid with p-toluidine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1-methyl-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methoxy and p-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate considerable antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential for development as an antimicrobial agent.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 5-Methoxy-1-methyl-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide | E. coli | 256 |

| This compound | S. aureus | 256 |

Anticancer Activity

The compound has shown selective cytotoxicity against various cancer cell lines. In vitro studies have indicated IC50 values in the low micromolar range for compounds with similar structures, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Cytotoxic |

| HeLa (Cervical Cancer) | 3.5 | Cytotoxic |

| A549 (Lung Cancer) | 4.0 | Cytotoxic |

Antimicrobial Efficacy Study

A study published in MDPI assessed the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.

Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents.

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis highlights key structural and synthetic differences between the target compound and its analogs.

Substituent Variations in the Dihydropyridine Core

Target Compound

- Position 1 : Methyl group.

- Position 5 : Methoxy group.

- Carboxamide Substituent : N-(p-tolyl).

Analog 1 : 5-Methoxy-1-Methyl-4-Oxo-N-(3,4,5-Trimethoxyphenyl)-1,4-Dihydropyridine-2-Carboxamide

- Key Difference : The carboxamide group is attached to a 3,4,5-trimethoxyphenyl ring instead of p-tolyl.

- Implications : Increased polarity and steric bulk due to three methoxy groups may enhance solubility but reduce membrane permeability compared to the p-tolyl analog .

Analog 2 : (Z)-2-(2,4-Dioxo-5-(2-Oxoindolin-3-Ylidene)Thiazolidin-3-Yl)-N-(p-Tolyl)Acetamide (12a)

- Key Difference: Replaces the dihydropyridine core with a thiazolidinone-indolinone hybrid structure.

Variations in N-Substituents

Analog 3 : 5-Methoxy-4-Oxo-N-[(2E)-3-Phenylprop-2-En-1-Yl]-N-(Tetrahydrofuran-2-YlMethyl)-1,4-Dihydropyridine-2-Carboxamide

- Key Difference : The carboxamide nitrogen is substituted with a tetrahydrofuran-2-ylmethyl and a propenyl group.

Analog 4 : N3-(1-(3,5-Dimethyl)Adamantyl)-4-Oxo-1-Pentyl-1,4-Dihydro-[1,5]-Naphthyridine-3-Carboxamide (67)

Structural and Functional Implications

Substitution Patterns and Bioactivity

- Methoxy Group (Position 5) : Common in dihydropyridine derivatives for modulating electron density and steric effects.

- N-(p-Tolyl) vs. Aryl Substituents : The p-tolyl group offers moderate lipophilicity, balancing solubility and permeability, whereas trimethoxyphenyl (Analog 1) or adamantyl (Analog 4) groups may shift pharmacokinetic profiles .

Tabulated Comparison of Key Compounds

Biological Activity

5-Methoxy-1-methyl-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, known for its diverse biological activities. This article explores its pharmacological properties, including its effects on various biological systems, potential therapeutic applications, and underlying mechanisms of action.

- Molecular Formula : C₁₅H₁₆N₂O₃

- Molecular Weight : 272.30 g/mol

- CAS Number : 1105250-04-1

Biological Activity Overview

Research indicates that compounds in the dihydropyridine class exhibit a range of biological activities, including:

- Antioxidant Properties : Dihydropyridines have been shown to scavenge free radicals and reduce oxidative stress.

- Neuroprotective Effects : Some analogs have demonstrated neuroprotective properties, potentially beneficial in neurodegenerative diseases.

- Antimicrobial Activity : These compounds often possess significant antibacterial and antifungal properties.

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers, which can influence neurotransmitter release and muscle contraction.

- Monoamine Oxidase Inhibition : Some studies suggest that related compounds inhibit monoamine oxidase (MAO), thus increasing levels of neurotransmitters like dopamine and serotonin .

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to cell death.

Antioxidant Activity

A study evaluating various dihydropyridine derivatives highlighted the antioxidant potential of this compound. It was found to significantly reduce lipid peroxidation and enhance the activity of antioxidant enzymes in vitro .

Neuroprotective Effects

Research involving neurotoxicity models indicated that this compound could protect against oxidative stress-induced neuronal damage. It was observed to mitigate cell death in neuronal cultures exposed to neurotoxic agents .

Antimicrobial Activity

The compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values were established in comparative studies:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Study 1: Neuroprotection

In a controlled study on murine models, treatment with this compound resulted in a significant decrease in behavioral deficits associated with neurodegeneration. The compound was administered prior to exposure to neurotoxic agents, demonstrating its protective effects on dopaminergic neurons .

Case Study 2: Antimicrobial Efficacy

A clinical evaluation of the antimicrobial properties revealed that this compound effectively inhibited biofilm formation by Staphylococcus aureus. The study reported a reduction in biofilm biomass by over 70% compared to controls, indicating its potential as a therapeutic agent against biofilm-associated infections .

Q & A

Q. What are the common synthetic routes for 5-methoxy-1-methyl-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step routes, including condensation, cyclization, and functionalization. For example:

- Step 1 : Condensation of substituted pyridine precursors with p-toluidine derivatives under basic conditions (e.g., NaOH in DMF) .

- Step 2 : Cyclization using catalysts like acetic acid or microwave-assisted methods to improve reaction efficiency .

- Yield Optimization : Key factors include temperature control (60–80°C), solvent selection (e.g., ethanol for solubility), and stoichiometric balancing of reagents. Purification via recrystallization or column chromatography is critical for >85% purity .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- NMR Spectroscopy : and NMR are used to confirm the dihydropyridine core and substituent positions (e.g., methoxy at C5, methyl at N1) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 329.12 vs. calculated 329.13) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What structural features influence the compound’s stability under experimental conditions?

- The 1,4-dihydropyridine ring is prone to oxidation; stability is enhanced by electron-donating groups (e.g., methoxy at C5) and inert atmosphere storage .

- The p-tolyl substituent at N2 contributes to crystallinity, facilitating X-ray diffraction analysis .

Advanced Research Questions

Q. How do modifications to the dihydropyridine core or substituents affect biological activity?

- Methoxy Group (C5) : Enhances lipophilicity and membrane permeability, critical for cellular uptake in anticancer assays .

- p-Tolyl Substituent (N2) : Modulates receptor binding affinity; replacing it with electron-withdrawing groups (e.g., nitro) reduces anti-inflammatory activity .

- Methyl Group (N1) : Steric hindrance at this position can alter interactions with calcium channels, as seen in analogs with calcium modulatory properties .

Q. How can researchers reconcile contradictory data on the compound’s biological activity across studies?

- Example Contradiction : A study reports anticancer activity (IC = 5 µM), while another shows no efficacy at ≤10 µM.

- Resolution :

- Assay Conditions : Verify cell line specificity (e.g., HeLa vs. MCF-7) and incubation time (48 vs. 72 hours) .

- Metabolic Stability : Check for rapid degradation in certain media using LC-MS stability assays .

- Synergistic Effects : Test combinations with adjuvants (e.g., cisplatin) to identify hidden activity .

Q. What strategies are effective in optimizing multi-step synthesis for scaled-up production?

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) improve cyclization efficiency by 30% compared to acid-mediated methods .

- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures intermediate quality .

- Green Chemistry : Solvent substitution (e.g., water-ethanol mixtures) reduces waste and improves atom economy .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Toxicity Data : While acute toxicity is low (LD > 2000 mg/kg in rats), prolonged exposure may cause skin irritation .

- Handling Protocols : Use fume hoods for powder handling, PPE (gloves, lab coats), and emergency eyewash stations .

Methodological Guidelines Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.